(2,3,4,5,6-Pentachlorophenyl) propanoate

Description

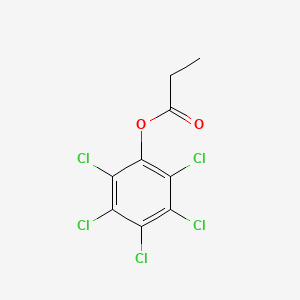

(2,3,4,5,6-Pentachlorophenyl) propanoate is an organochlorine compound characterized by a pentachlorophenyl group esterified to a propanoic acid backbone. Its molecular formula is C₉H₅Cl₅O₂, with a molecular weight of 343.4 g/mol. The compound’s structure confers high lipophilicity (logP ≈ 5.2) and environmental persistence due to the chlorine substituents, which hinder biodegradation.

Properties

CAS No. |

5435-61-0 |

|---|---|

Molecular Formula |

C9H5Cl5O2 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

(2,3,4,5,6-pentachlorophenyl) propanoate |

InChI |

InChI=1S/C9H5Cl5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H2,1H3 |

InChI Key |

KYIQEQHXKAQJOA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5,6-Pentachlorophenyl) propanoate typically involves the esterification of pentachlorophenol with propanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

C6Cl5OH+CH3CH2COOH→C6Cl5OCOCH2CH3+H2O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5,6-Pentachlorophenyl) propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of pentachlorobenzoic acid.

Reduction: Formation of pentachlorophenylpropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,3,4,5,6-Pentachlorophenyl) propanoate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of chlorinated phenols.

Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals due to its stability and effectiveness.

Mechanism of Action

The mechanism of action of (2,3,4,5,6-Pentachlorophenyl) propanoate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can disrupt cellular processes by interfering with membrane integrity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, (2,3,4,5,6-pentachlorophenyl) propanoate is compared below with structurally or functionally analogous compounds, including chlorinated phenyl esters and heavy metal-containing derivatives.

Structural and Functional Analogues

Pentachlorophenyl Acetate (C₈H₃Cl₅O₂)

- Molecular Weight : 321.4 g/mol

- logP : ~4.8

- Studies indicate slower hydrolysis rates for propanoate esters due to steric hindrance from the longer alkyl chain .

(2,4,5-Trichlorophenyl) Propanoate (C₉H₇Cl₃O₂)

- Molecular Weight : 277.5 g/mol

- logP : ~3.9

- Key Differences : Reduced chlorination decreases oxidative stability and increases susceptibility to microbial degradation. Toxicity assays show lower acute toxicity (LD₅₀ > 500 mg/kg in rats) compared to pentachlorinated analogues (LD₅₀ ≈ 250 mg/kg) .

Heavy Metal-Containing Analogues

The Pharos Project Materials database lists lead-based compounds with structural similarities, such as (2,3,4,5,6-pentachlorophenyl)sulfanyl-triphenylplumbane (CAS 22441-40-3). Key comparisons include:

| Property | This compound | (2,3,4,5,6-Pentachlorophenyl)sulfanyl-triphenylplumbane |

|---|---|---|

| Core Structure | Esterified chlorophenyl | Lead-sulfur-chlorophenyl complex |

| Molecular Weight | 343.4 g/mol | 789.1 g/mol |

| Toxicity Profile | Neurotoxic, bioaccumulative | Acute heavy metal toxicity (Pb-related organ damage) |

| Environmental Fate | Persistent, hydrolyzes slowly | Extremely persistent, binds to soil particulates |

The lead compound exhibits higher environmental persistence and acute toxicity due to the plumbane moiety, whereas the propanoate derivative poses chronic risks via bioaccumulation .

Data Table: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/L) | Half-Life (Soil, days) |

|---|---|---|---|---|

| This compound | 343.4 | 5.2 | 2.1 | 120–180 |

| Pentachlorophenyl Acetate | 321.4 | 4.8 | 5.6 | 60–90 |

| (2,4,5-Trichlorophenyl) Propanoate | 277.5 | 3.9 | 12.3 | 30–45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.